REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[CH2:11]([O:13][C:14]([C:16]1([C:22](OCC)=[O:23])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)=[O:15])[CH3:12].C(O)C.[BH4-].[Na+]>C1(C)C=CC=CC=1>[CH2:11]([O:13][C:14]([C:16]1([CH2:22][OH:23])[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1)=[O:15])[CH3:12] |f:0.1,4.5|
|
Name
|
|
Quantity
|
419 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70.78 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)C(=O)OCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
595 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen gas inlet, mechanical stirrer
|
Type
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TEMPERATURE
|
Details
|
maintaining an internal temperature no higher than -15° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1 hour
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Duration
|
1 h
|
Type
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ADDITION
|
Details
|
saturated aqueous sodium sulfate (325 mL) added over 15 minutes
|
Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to -15° C.
|
Type
|
ADDITION
|
Details
|
ethyl acetate (250 mL) was added
|
Type
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FILTRATION
|
Details
|
the flocculent white precipitate filtered over a pad of celite
|
Type
|
WASH
|
Details
|
The celite pad was washed with ethyl acetate (7×450 mL)
|
Type
|
WASH
|
Details
|
the filtrate washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in the minimum amount of ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass funnel
|
Type
|
ADDITION
|
Details
|
containing silica gel (40 g)
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1(CCOCC1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |